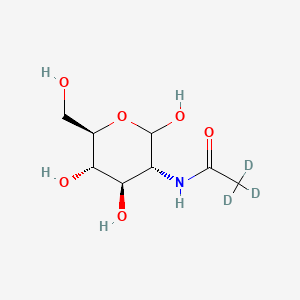

N-Acetyl-D-glucosamine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-OSEDBHPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746937 | |

| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77369-11-0 | |

| Record name | 2-Deoxy-2-[(~2~H_3_)ethanoylamino]-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-D-glucosamine-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-glucosamine-d3 (GlcNAc-d3) is a stable isotope-labeled form of N-Acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide involved in a multitude of critical biological processes. The incorporation of three deuterium (B1214612) atoms on the acetyl group makes GlcNAc-d3 an invaluable tool in research, primarily for two key applications: as a robust internal standard for precise quantification of its unlabeled counterpart and as a metabolic tracer to elucidate the dynamics of the hexosamine biosynthetic pathway (HBP) and related glycosylation events. This guide provides an in-depth overview of the core research uses of GlcNAc-d3, complete with experimental methodologies, quantitative data representation, and visual diagrams of relevant pathways and workflows.

This compound as an Internal Standard for Quantitative Analysis

One of the principal applications of this compound is its use as an internal standard in mass spectrometry-based quantitative analyses. Its chemical and physical properties are nearly identical to the endogenous, unlabeled GlcNAc, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the analyte of interest by the mass spectrometer. This co-analytical behavior enables the correction for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of GlcNAc levels in complex biological matrices.

Data Presentation: LC-MS/MS Quantification of N-Acetylglucosamine

The following table summarizes the key parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetylglucosamine in human plasma, using a stable isotope-labeled internal standard. While the original study utilized ¹³C₆-N-acetylglucosamine, the principles and many of the parameters are directly applicable to a method using this compound.

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Hypersil Silica (150mm x 2mm, 5µm) | [1][2] |

| Mobile Phase | Acetonitrile (B52724)/Water | [1][2] |

| Flow Rate | 0.2 mL/min | [1][2] |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1][2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][2] |

| Mass Transition (GlcNAc) | m/z 220.3 → 118.9 | [1][2] |

| Mass Transition (GlcNAc-d3) | m/z 223.3 → 121.9 (projected) | |

| Method Performance | ||

| Linearity Range | 20 - 1280 ng/mL | [1][2] |

| Precision (RSD%) | < 15% | [1][2] |

| Accuracy (%) | 85% - 115% | [1][2] |

Experimental Protocol: Quantification of N-Acetylglucosamine in Plasma using GlcNAc-d3 Internal Standard

This protocol is adapted from a validated method for GlcNAc quantification and outlines the key steps for using GlcNAc-d3 as an internal standard.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to serve as the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water).

2. LC-MS/MS Analysis:

-

Inject a defined volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a silica-based column with an isocratic or gradient elution of acetonitrile and water.

-

Detect the deprotonated ions of both GlcNAc and GlcNAc-d3 in negative ionization mode using MRM.

-

Monitor the specific mass transitions for the analyte (m/z 220.3 → 118.9) and the internal standard (projected m/z 223.3 → 121.9).

3. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of GlcNAc to GlcNAc-d3.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of GlcNAc in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization: Experimental Workflow for Quantitative Analysis

Caption: Workflow for metabolite quantification using a deuterated internal standard.

This compound as a Tracer for Metabolic Flux Analysis

This compound can also be used as a tracer to investigate the metabolic flux through the hexosamine biosynthetic pathway (HBP), particularly the salvage pathway. By introducing GlcNAc-d3 to cells or organisms, researchers can track the incorporation of the deuterium-labeled acetyl group into downstream metabolites, such as UDP-N-acetylglucosamine (UDP-GlcNAc), and subsequently into glycoproteins and other glycoconjugates. This allows for the quantitative assessment of the rate of synthesis and turnover of these important molecules under various physiological or pathological conditions.

Data Presentation: Metabolic Flux into the Hexosamine Biosynthetic Pathway

The table below is a hypothetical representation of data that could be obtained from a metabolic flux experiment using this compound to trace its incorporation into UDP-GlcNAc in two different cell lines. The data would be acquired by LC-MS by monitoring the isotopologue distribution of UDP-GlcNAc over time.

| Time (hours) | Cell Line A - % Labeled UDP-GlcNAc (M+3) | Cell Line B - % Labeled UDP-GlcNAc (M+3) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 15.2 ± 1.8 | 25.6 ± 2.3 |

| 4 | 45.8 ± 3.5 | 68.9 ± 4.1 |

| 8 | 72.1 ± 5.1 | 85.3 ± 3.9 |

| 12 | 88.6 ± 4.7 | 92.1 ± 2.8 |

| 24 | 95.3 ± 2.2 | 96.5 ± 1.9 |

M+3 represents the isotopologue of UDP-GlcNAc containing the d3-acetyl group from the tracer.

Experimental Protocol: Tracing GlcNAc-d3 into the Hexosamine Biosynthetic Pathway

This protocol outlines a general methodology for a stable isotope tracing experiment using GlcNAc-d3.

1. Cell Culture and Labeling:

-

Culture cells to a desired confluency in standard growth medium.

-

Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with a custom medium containing a known concentration of this compound.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).

2. Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

3. LC-MS Analysis of UDP-GlcNAc Isotopologues:

-

Analyze the metabolite extracts using an LC-MS system capable of high-resolution mass analysis (e.g., a Q-TOF or Orbitrap instrument).

-

Separate UDP-GlcNAc from other metabolites using a suitable chromatographic method (e.g., HILIC or ion-pair chromatography).

-

Acquire full scan mass spectra to observe the isotopologue distribution of UDP-GlcNAc.

-

Specifically monitor the mass-to-charge ratios (m/z) for the unlabeled (M+0) and labeled (M+3) forms of UDP-GlcNAc.

4. Data Analysis and Flux Calculation:

-

Determine the fractional abundance of each isotopologue at each time point.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the rate of incorporation of the d3 label into the UDP-GlcNAc pool to determine the metabolic flux through the GlcNAc salvage pathway.

Mandatory Visualization: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation

Caption: The Hexosamine Biosynthetic and Salvage Pathways leading to O-GlcNAcylation.

References

An In-depth Technical Guide to N-Acetyl-D-glucosamine-d3: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine-d3 (NAG-d3) is a deuterated analog of N-Acetyl-D-glucosamine (NAG), a naturally occurring amino sugar that is a fundamental component of various biopolymers, including chitin (B13524) and glycosaminoglycans. The incorporation of deuterium (B1214612) atoms in the acetyl group provides a stable isotopic label, making NAG-d3 an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification of NAG. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is structurally identical to N-Acetyl-D-glucosamine, with the exception of three hydrogen atoms in the acetyl group being replaced by deuterium atoms. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter the chemical reactivity or the three-dimensional structure of the molecule.

Chemical Structure:

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(acetyl-d3-amino)-2-deoxy-D-glucose | [1] |

| Synonyms | N-(Acetyl-d3)-D-glucosamine, GlcNAc-d3 | [1] |

| CAS Number | 77369-11-0 | [1] |

| Molecular Formula | C₈H₁₂D₃NO₆ | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~211 °C (decomposes) (for non-deuterated) | [2] |

| Solubility (non-deuterated) | ||

| Water | 50 mg/mL | |

| DMSO | ~10 mg/mL | [3] |

| Dimethyl formamide | ~0.25 mg/mL | [3] |

| PBS (pH 7.2) | ~5 mg/mL | [3] |

| XLogP3 (Computed) | -1.7 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 129 Ų |

Table 2: Spectroscopic Data of N-Acetyl-D-glucosamine (non-deuterated)

| Spectroscopic Data | Description | Reference |

| ¹H NMR (D₂O) | Spectra available in public databases. Key signals include the anomeric proton and the acetyl methyl protons. | [4] |

| ¹³C NMR | Spectra available in public databases. | [5][6] |

| Mass Spectrometry | The deprotonated analyte ion [M-H]⁻ is detected in negative ionization mode. Mass transition of m/z 220.3 → 118.9 is used for quantification. | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-acetylation of D-glucosamine hydrochloride using deuterated acetic anhydride.

Materials:

-

D-glucosamine hydrochloride

-

Sodium methoxide (B1231860)

-

Acetic anhydride-d6

-

Ether

Procedure:

-

A suspension of D-glucosamine hydrochloride in methanol is treated with an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.[8]

-

The resulting sodium chloride precipitate is removed by filtration.[8]

-

To the methanolic solution of D-glucosamine, 1.5 to 2 equivalents of acetic anhydride-d6 are added at room temperature.[8]

-

The reaction mixture is stirred for several hours to allow for complete N-acetylation.

-

The product, this compound, is precipitated by the addition of ether.

-

The crude product is collected by filtration, washed with cold methanol and ether, and can be further purified by recrystallization from a water/ethanol/ether mixture.[8]

Quantification by ¹H NMR Spectroscopy

Objective: To quantify the concentration of this compound in a solution using an internal standard.

Materials:

-

This compound sample

-

Internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)

-

D₂O (Deuterium oxide)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Accurately weigh a known amount of the this compound sample and the internal standard.

-

Dissolve the sample and the internal standard in a known volume of D₂O.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Integrate the area of a characteristic peak of this compound (e.g., the anomeric proton) and a peak from the internal standard.

-

The concentration of this compound can be calculated using the following formula: Concentration = (Integral of analyte peak / Integral of standard peak) * (Moles of standard / Volume of solution)[9]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To detect and quantify this compound in a complex matrix, such as plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Sample Preparation: Plasma samples are pretreated with acetonitrile (B52724) to precipitate proteins.[7] The supernatant is collected for analysis.

-

Chromatographic Separation: The sample is injected onto a suitable HPLC column (e.g., Hypersil Silica).[7] A gradient elution with a mobile phase consisting of acetonitrile and water with appropriate additives is typically used to achieve separation.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Detection is performed in negative ionization mode using multiple reaction monitoring (MRM).[7]

-

For this compound, the mass transition would be approximately m/z 223.3 → 121.9 (accounting for the deuterium label).

-

For the non-deuterated internal standard (N-Acetyl-D-glucosamine), the transition is m/z 220.3 → 118.9.[7]

-

-

Quantification: A calibration curve is generated using known concentrations of this compound. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Biological Significance and Signaling Pathway Involvement

N-Acetyl-D-glucosamine is a crucial precursor for the biosynthesis of glycosaminoglycans, proteoglycans, and glycoproteins.[10] It plays a vital role in maintaining the structure and function of connective tissues, cartilage, and the gut mucosal barrier.[10][11] One of the most significant roles of N-Acetyl-D-glucosamine is its involvement in the O-GlcNAcylation signaling pathway.

O-GlcNAcylation Signaling Pathway

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[12] This process is catalyzed by O-GlcNAc transferase (OGT) and the modification is removed by O-GlcNAcase (OGA).[11] The substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized through the hexosamine biosynthetic pathway (HBP).[11] This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning O-GlcNAcylation as a key nutrient sensor.[11]

O-GlcNAcylation plays a critical role in regulating a wide array of cellular processes, including transcription, translation, signal transduction, and cell cycle progression.[13] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer.[13]

Figure 1. The O-GlcNAcylation signaling pathway, a key cellular nutrient sensing mechanism.

Conclusion

This compound is a powerful tool for researchers and scientists in the field of glycobiology, metabolism, and drug development. Its utility as a stable isotope-labeled internal standard and a tracer for metabolic flux studies is well-established. A thorough understanding of its chemical properties and its central role in the O-GlcNAcylation signaling pathway is essential for its effective application in elucidating the complex roles of N-Acetyl-D-glucosamine in health and disease. This guide provides a foundational resource to support such endeavors.

References

- 1. scbt.com [scbt.com]

- 2. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 5. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of 3-O-esters of N-acetyl-d-glucosamine derivatives as organogelators - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 11. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of N-Acetyl-D-glucosamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-Acetyl-D-glucosamine-d3, a deuterated isotopologue of the naturally occurring monosaccharide N-Acetyl-D-glucosamine. This labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of the parent compound, D-glucosamine, using a deuterated acetylating agent. The most common and efficient method involves the reaction of D-glucosamine with acetic anhydride-d6.

Experimental Protocol:

A widely adopted method for the N-acetylation of glucosamine (B1671600) can be adapted for the synthesis of the deuterated analogue. The following protocol is based on established procedures for the synthesis of N-Acetyl-D-glucosamine, modified for the incorporation of the deuterium (B1214612) label.[1][2][3]

Materials:

-

D-Glucosamine hydrochloride

-

Acetic anhydride-d6

-

Sodium hydroxide (B78521) or other suitable base

-

Water, purified

-

Cation exchange resin (weakly acidic)

-

Activated charcoal

Procedure:

-

Preparation of D-Glucosamine Free Base: D-Glucosamine hydrochloride is dissolved in purified water. The solution is then passed through a weakly basic anion exchanger column to remove the hydrochloride, yielding a solution of the D-glucosamine free base. The concentration of the glucosamine base can be estimated using a colorimetric method.

-

N-Acetylation: The D-glucosamine base solution is cooled to approximately 20-25°C. Acetic anhydride-d6 is added dropwise over a period of about 60 minutes. The temperature of this exothermic reaction is maintained at 20-25°C. The pH of the reaction is carefully controlled within the range of 4 to 6 by the addition of a sodium carbonate solution (25%).

-

Purification: Following the completion of the reaction, the solution is passed through a weakly acidic cation exchanger column. The eluate containing the this compound is collected and concentrated under vacuum at a temperature below 35°C.

-

Decolorization and Crystallization: The concentrated solution is dissolved in purified water and treated with activated charcoal to remove colored impurities. The decolorized solution is then filtered and concentrated again. The resulting crystals are suspended in methanol, stirred at a low temperature (below 10°C), and then filtered.

-

Drying: The filtered crystals of this compound are washed with chilled methanol and dried under vacuum at 50°C.

Quantitative Data Summary:

| Parameter | Typical Value (Non-deuterated) | Expected Value (Deuterated) |

| Yield | ~68%[1] | Expected to be similar to non-deuterated synthesis |

| Chemical Purity | >98%[4][5] | >98% |

| Isotopic Purity | N/A | >98% (dependent on the purity of acetic anhydride-d6) |

| Melting Point | 202-204°C[1] | Similar to non-deuterated compound |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial to ensure its suitability for its intended applications. The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

-

Data Acquisition: Mass spectra are acquired in full scan mode to observe the molecular ion and its isotopologues.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are measured. The isotopic purity is calculated based on the relative abundance of the d3 isotopologue.

Expected Mass Spectrometry Data:

The theoretical monoisotopic mass of N-Acetyl-D-glucosamine is 221.0899 g/mol .[6] For the d3 variant, the expected monoisotopic mass is 224.1088 g/mol .[7] The mass spectrum would be expected to show a prominent peak at m/z corresponding to [M+H]+ or [M+Na]+ of the d3 compound. The relative intensities of the peaks for the d0, d1, and d2 species will determine the isotopic purity.

| Isotopologue | Expected [M+H]+ (m/z) |

| d0 | 222.0972 |

| d1 | 223.1035 |

| d2 | 224.1098 |

| d3 | 225.1161 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuterium incorporation.

Experimental Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-acetyl protons (typically a singlet around 2.0 ppm) compared to the other protons in the molecule provides a qualitative and semi-quantitative measure of deuteration.

-

²H NMR Spectroscopy: A ²H NMR spectrum is acquired. A signal corresponding to the deuterium atoms in the N-acetyl-d3 group will be observed. The integral of this peak, relative to a known internal standard, can be used for quantitative determination of the deuterium content.

Expected NMR Data:

In the ¹H NMR spectrum of a highly enriched this compound sample, the singlet corresponding to the acetyl methyl protons (around 2.0 ppm) will be significantly diminished or absent. The ²H NMR spectrum will show a singlet corresponding to the -CD₃ group.

Visualizations

Synthesis Workflow

References

- 1. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. anexib.com [anexib.com]

- 6. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H15NO6 | CID 71312895 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Incorporation of N-Acetyl-D-glucosamine-d3: A Technical Guide for Researchers

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a critical role in various biological processes, most notably as a key component of glycoproteins and other glycoconjugates. The deuterium-labeled analog, N-Acetyl-D-glucosamine-d3 (D3-GlcNAc), in which three hydrogen atoms on the acetyl group are replaced by deuterium (B1214612), serves as a powerful tool for researchers in drug development and life sciences.[1][2] By acting as a stable isotope tracer, D3-GlcNAc enables the precise tracking and quantification of GlcNAc metabolism and its incorporation into biomolecules. This technical guide provides an in-depth overview of the biological incorporation of D3-GlcNAc, detailing the metabolic pathways, experimental protocols for its use, and quantitative data on its incorporation.

The Hexosamine Biosynthesis Pathway: The Gateway for D3-GlcNAc Incorporation

The primary route for the biological incorporation of D3-GlcNAc is the Hexosamine Biosynthesis Pathway (HBP). This metabolic pathway is a branch of glycolysis and is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used by glycosyltransferases.[3][4][5]

When cells are supplied with D3-GlcNAc, it enters the HBP and is converted into UDP-D3-GlcNAc. This isotopically labeled sugar donor is then utilized by O-GlcNAc transferase (OGT) and other glycosyltransferases to modify nuclear, cytoplasmic, and mitochondrial proteins, as well as for the synthesis of N-glycans in the endoplasmic reticulum and Golgi apparatus.[5][6][7] The incorporation of the deuterium-labeled GlcNAc allows for the differentiation between pre-existing and newly synthesized glycoproteins, enabling the study of glycan dynamics and turnover.

Quantitative Analysis of D3-GlcNAc Incorporation

Metabolic labeling with D3-GlcNAc followed by mass spectrometry is a robust method for quantifying the dynamics of protein glycosylation. The incorporation of the deuterium label results in a mass shift that can be readily detected, allowing for the relative and absolute quantification of newly synthesized glycans.

Table 1: Quantitative Data on Hexosamine Biosynthesis Pathway Flux

| Parameter | Value | Organism/Cell Type | Glucose Concentration | Reference |

| HBP Flux | ~2.5 nmol/g of heart protein/min | Ex vivo mouse heart | 5.5 mM | [4] |

| HBP Flux | ~2.5 nmol/g of heart protein/min | Ex vivo mouse heart | 25 mM | [4] |

| HBP Flux as % of Glycolysis | ~0.006% | Ex vivo mouse heart | 5.5 mM | [4] |

| HBP Flux as % of Glycolysis | ~0.003% | Ex vivo mouse heart | 25 mM | [4] |

| UDP-GlcNAc M+6 produced (10-20 min) | 24.9 nmol/g of heart protein | Ex vivo mouse heart | 5.5 mM [U-¹³C₆]glucose | [4] |

| UDP-GlcNAc M+6 produced (10-20 min) | 24.6 nmol/g of heart protein | Ex vivo mouse heart | 25 mM [U-¹³C₆]glucose | [4] |

Note: Data from studies using ¹³C-labeled glucose provides an estimate of the flux through the HBP, which is directly relevant to the incorporation of D3-GlcNAc.

Experimental Protocols for D3-GlcNAc Labeling and Analysis

A typical workflow for studying the biological incorporation of D3-GlcNAc involves cell culture with the labeled sugar, followed by protein extraction, enrichment of glycoproteins or glycopeptides, and analysis by mass spectrometry.

Detailed Methodologies

1. Metabolic Labeling of Cells

-

Cell Culture: Cells of interest (e.g., HeLa, HEK293T) are cultured in appropriate media to ~80% confluency.[8]

-

Labeling Media: The standard growth medium is replaced with a medium containing D3-GlcNAc. The concentration of D3-GlcNAc can be optimized but is typically in the micromolar to millimolar range. Incubation times can vary from hours to days depending on the experimental goals and the turnover rate of the protein of interest.[8] For efficient incorporation, incubation times of 16 hours or more are common.[8]

2. Cell Lysis and Protein Extraction

-

Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation.

-

Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity and post-translational modifications of the proteins.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

3. Enrichment of O-GlcNAcylated Proteins/Peptides

Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary for successful mass spectrometric analysis.[3][9]

-

Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc residues, can be used to enrich for O-GlcNAcylated proteins.[10]

-

Antibody-based Enrichment: Antibodies that specifically recognize the O-GlcNAc modification can be used for immunoprecipitation of O-GlcNAcylated proteins.[10]

-

Chemoenzymatic Labeling: This method involves the enzymatic transfer of a tagged galactose analog (e.g., containing an azide (B81097) or alkyne group) to O-GlcNAc residues, followed by click chemistry to attach a biotin (B1667282) tag for affinity purification.[10][11]

4. Mass Spectrometry Analysis

-

Sample Preparation: Enriched glycoproteins are typically digested with a protease (e.g., trypsin) to generate peptides.

-

LC-MS/MS: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Fragmentation Methods: Different fragmentation techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD) can be employed to fragment the peptides and identify the O-GlcNAcylation sites.[9][12] ETD is particularly useful as it tends to preserve the labile O-GlcNAc modification on the peptide backbone.[12]

5. Data Analysis and Quantification

-

Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the O-GlcNAcylated peptides. The mass shift corresponding to the D3-GlcNAc modification (+3 Da on the GlcNAc moiety) is included as a variable modification in the search parameters.

-

Quantification: The relative abundance of the unlabeled (M0) and D3-labeled (M+3) forms of each glycopeptide is determined by comparing the area under the curve of their respective extracted ion chromatograms.[3] This allows for the calculation of incorporation rates and protein-specific O-GlcNAc turnover.

Applications in Drug Development and Research

The use of D3-GlcNAc as a metabolic tracer has significant implications for drug development and biomedical research:

-

Target Validation: By monitoring changes in O-GlcNAcylation dynamics in response to a drug candidate, researchers can gain insights into its mechanism of action and its effects on cellular signaling pathways.

-

Biomarker Discovery: Aberrant O-GlcNAcylation is associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.[3][6] D3-GlcNAc labeling can be used to identify changes in glycosylation patterns that may serve as disease biomarkers.

-

Pharmacokinetic and Metabolic Profiling: Deuterated compounds are used in drug development to study the metabolic fate of drugs.[13] While D3-GlcNAc is a metabolite, its use follows similar principles for tracing biological pathways.

This compound is an invaluable tool for researchers and drug development professionals. Its biological incorporation via the hexosamine biosynthesis pathway allows for the precise and quantitative analysis of glycoprotein dynamics. The detailed experimental protocols and analytical strategies outlined in this guide provide a framework for leveraging this stable isotope-labeled sugar to unravel the complex roles of protein glycosylation in health and disease.

References

- 1. anexib.com [anexib.com]

- 2. This compound | C8H15NO6 | CID 71312895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spatial and temporal proteomics reveals the distinct distributions and dynamics of O-GlcNAcylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAc Dynamics: The Sweet Side of Protein Trafficking Regulation in Mammalian Cells [mdpi.com]

- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

N-Acetyl-D-glucosamine-d3 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-glucosamine-d3 (GlcNAc-d3), a deuterium-labeled stable isotope of N-Acetyl-D-glucosamine (GlcNAc), serves as a powerful tool for tracing the intricate dynamics of cellular metabolism and post-translational modifications. This technical guide provides a comprehensive overview of the application of GlcNAc-d3, with a particular focus on its use in studying the O-GlcNAcylation of proteins, a critical regulator of numerous cellular processes.

Introduction to O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is catalyzed by a single enzyme, O-GlcNAc transferase (OGT), which utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor.[1][3] The removal of O-GlcNAc is mediated by another enzyme, O-GlcNAcase (OGA).[1][3] The dynamic cycling of O-GlcNAcylation is highly responsive to nutrient availability and cellular stress, positioning it as a key sensor and integrator of metabolic signals.[2][4][5] Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4]

This compound as a Metabolic Tracer

Stable isotope labeling with compounds like GlcNAc-d3 offers a robust method for tracking the flux of metabolites through specific pathways and quantifying the dynamics of post-translational modifications without the safety concerns associated with radioactive isotopes.[6][7] When introduced to cells, GlcNAc-d3 is metabolized through the hexosamine biosynthetic pathway (HBP) and incorporated into the UDP-GlcNAc pool. This labeled UDP-GlcNAc is then used by OGT to modify proteins, effectively tagging O-GlcNAcylated proteins with a stable isotope. This allows for their detection and quantification using mass spectrometry-based proteomic approaches.[3][8]

Key Applications and Experimental Workflows

The primary application of GlcNAc-d3 is in the quantitative analysis of O-GlcNAcylation dynamics. This includes determining the stoichiometry of O-GlcNAcylation on specific proteins, measuring the turnover rates of this modification, and identifying novel O-GlcNAcylated proteins.

Experimental Workflow for Metabolic Labeling and Analysis

A typical experimental workflow for studying O-GlcNAcylation using GlcNAc-d3 involves several key steps, as illustrated in the diagram below. This process begins with the introduction of the stable isotope tracer into the cell culture medium, followed by cell lysis, protein enrichment, and finally, analysis by mass spectrometry.

References

- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]

- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New advances in stable tracer methods to assess whole-body protein and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PXD002591 - A novel quantitative mass spectrometry platform for determining site-specific protein O-GlcNAcylation dynamics - OmicsDI [omicsdi.org]

The Principle and Application of Deuterated Glucosamine in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular processes that is unattainable with traditional static measurements. Among the various stable isotopes, deuterium (B1214612) (²H) offers unique advantages for tracing metabolic pathways. This technical guide focuses on the principles, methodologies, and applications of using deuterated glucosamine (B1671600) as a tracer to investigate the Hexosamine Biosynthetic Pathway (HBP) and its role in health and disease. While the direct application of deuterated glucosamine is an emerging area with less extensive literature compared to its ¹³C-labeled counterpart, the foundational principles of stable isotope tracing and the established methodologies for other labeled forms of glucosamine provide a robust framework for its use. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize deuterated glucosamine in their metabolic studies.

Core Principles of Stable Isotope Tracing with Deuterated Glucosamine

The fundamental principle of stable isotope tracing lies in the introduction of a non-radioactive, heavier isotope of an element into a biological system.[1] This "labeled" molecule, in this case, deuterated glucosamine, is chemically identical to its natural counterpart and is therefore processed through the same metabolic pathways. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate pathway activity, calculate metabolic fluxes, and identify points of metabolic regulation.

The use of deuterated glucosamine specifically allows for the investigation of the Hexosamine Biosynthetic Pathway (HBP). The HBP is a critical branch of glucose metabolism that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation.[2][3][4][5][6] Dysregulation of the HBP has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

The logical workflow of a stable isotope tracing experiment with deuterated glucosamine is depicted below.

Caption: Logical workflow of a stable isotope tracing experiment.

The Hexosamine Biosynthetic Pathway (HBP)

Exogenously supplied glucosamine enters the HBP after being phosphorylated by hexokinase to glucosamine-6-phosphate, bypassing the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2][7] The pathway then proceeds through a series of enzymatic reactions to produce UDP-GlcNAc. By tracing the deuterium label from glucosamine to UDP-GlcNAc and other downstream products, the flux through this pathway can be quantified.

The key steps of the HBP are illustrated in the following signaling pathway diagram.

Caption: Overview of the Hexosamine Biosynthetic Pathway.

Experimental Protocols

A successful metabolic tracing study with deuterated glucosamine requires careful planning and execution of experimental protocols. The following sections provide a general framework that can be adapted to specific research questions and experimental systems.

Cell Culture and Isotopic Labeling

This protocol describes the labeling of cultured mammalian cells with deuterated glucosamine.

Materials:

-

Adherent or suspension mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom labeling medium (lacking glucose and/or with reduced glucose concentration)

-

Deuterated glucosamine (e.g., D-Glucosamine-d7)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the labeling period.

-

Adaptation (Optional but Recommended): Adapt cells to the custom labeling medium with unlabeled glucosamine for at least one passage to avoid metabolic shocks.

-

Initiate Labeling: Replace the adaptation medium with pre-warmed labeling medium containing the desired concentration of deuterated glucosamine. The optimal concentration should be determined empirically but is often in the range of 1-10 mM.

-

Incubation: Culture the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This is typically at least 5-6 cell doubling times.[8]

-

Monitoring: Monitor cell growth and viability throughout the experiment.

Metabolite Extraction

The goal of this step is to rapidly quench metabolic activity and efficiently extract intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold methanol (B129727) (LC-MS grade)

-

Ice-cold water (LC-MS grade)

-

Cell scraper (for adherent cells)

-

Centrifuge

Procedure:

-

Quenching:

-

Adherent Cells: Aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl. Immediately add ice-cold 80% methanol.[6]

-

Suspension Cells: Quickly centrifuge the cell suspension at a low speed, aspirate the supernatant, and resuspend the cell pellet in ice-cold 80% methanol.

-

-

Cell Lysis: Scrape the adherent cells in the methanol solution and transfer to a microcentrifuge tube. For suspension cells, proceed to the next step.

-

Extraction:

-

Vortex the cell suspension vigorously.

-

Incubate on ice for 10-20 minutes with intermittent vortexing.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Analytical Methods: LC-MS/MS and GC-MS

Mass spectrometry is the primary analytical technique for quantifying the incorporation of stable isotopes into metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of polar metabolites like glucosamine and its phosphorylated derivatives.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating these polar compounds.[9][10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantifying specific metabolites and their isotopologues.[11][12][13][14]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it requires chemical derivatization to make the polar metabolites volatile.

-

Derivatization: Common derivatization methods include silylation or acetylation.[2]

-

The general workflow for sample analysis is presented below.

Caption: A typical experimental workflow for a cell-based study.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of the metabolites of interest. The MID describes the fractional abundance of each isotopologue (i.e., molecules with different numbers of heavy isotopes). This data can be used to calculate metabolic flux rates using specialized software packages.

Quantitative Data Summary

The following tables summarize the types of quantitative data that can be obtained from metabolic studies using labeled glucosamine. While direct data for deuterated glucosamine is limited, these examples from studies using other isotopic labels illustrate the expected outcomes.

Table 1: Pharmacokinetic Parameters of Glucosamine in Human Plasma [11]

| Parameter | 500 mg (single dose) | 1000 mg (single dose) | 1500 mg (single dose) | 500 mg (multiple doses) |

| Tmax (h) | 2.1 ± 0.6 | 2.3 ± 0.7 | 2.2 ± 0.5 | 1.9 ± 0.4 |

| Cmax (ng/mL) | 385.4 ± 102.7 | 756.9 ± 210.3 | 1152.6 ± 321.8 | 498.7 ± 132.5 |

| AUC₀₋t (ng·h/mL) | 1689.7 ± 452.1 | 3542.8 ± 987.6 | 5678.3 ± 1543.2 | 2345.1 ± 678.9 |

| t₁/₂ (h) | 3.9 ± 1.1 | 4.1 ± 1.3 | 4.3 ± 1.2 | 4.0 ± 1.0 |

Data are presented as mean ± standard deviation.

Table 2: Linearity and Limits of Quantification for Glucosamine Analysis [9][11][12][13]

| Analytical Method | Matrix | Linearity Range | LLOQ/LOD | Reference |

| LC-MS/MS | Human Plasma | 0.012–8.27 µg/mL | LLOQ: 12 ng/mL | [11] |

| LC-MS/MS | Human Urine | 1.80–84.1 µg/mL | LLOQ: 1.80 µg/mL | [11] |

| HILIC-ESI-MS | Food Supplements | - | LOD: 0.25 µg/mL, LOQ: 1.0 µg/mL | [9] |

| HPLC-APCI-MS/MS | Human Plasma | 53.27–3409 ng/mL | LLOQ: 53.27 ng/mL | [12] |

| HPLC-ES-MS/MS | Human Synovial Fluid | up to 2000 ng/mL | LOQ: 10 ng/mL | [13] |

Table 3: UDP-GlcNAc Molar Percent Enrichment (MPE) and HBP Flux in Perfused Mouse Hearts [7]

| Tracer and Concentration | UDP-GlcNAc MPE (%) | Calculated HBP Flux (nmol/g protein/min) |

| [U-¹³C₆]glucosamine (1 µM) | 12.1 ± 2.3 | - |

| [U-¹³C₆]glucosamine (10 µM) | 38.4 ± 3.1 | - |

| [U-¹³C₆]glucosamine (50 µM) | 52.7 ± 2.5 | - |

| [U-¹³C₆]glucosamine (100 µM) | 56.3 ± 2.9 | - |

| [U-¹³C₆]glucose (5.5 mM) | - | ~2.5 |

| [U-¹³C₆]glucose (25 mM) | - | ~2.5 |

Data are presented as mean ± standard deviation.

Applications in Research and Drug Development

The use of deuterated glucosamine in metabolic studies has significant potential across various research and development areas:

-

Elucidating Disease Mechanisms: Tracing the flux through the HBP in disease models (e.g., cancer, diabetes) can reveal metabolic reprogramming and identify potential therapeutic targets.

-

Pharmacodynamic Biomarker Development: The rate of deuterated glucosamine incorporation into downstream metabolites can serve as a dynamic biomarker to assess the efficacy of drugs targeting the HBP or related pathways.

-

Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are valuable in DMPK studies to differentiate between a drug and its metabolites and to serve as internal standards for quantitative analysis.[15]

-

Nutraceutical Research: Understanding the metabolic fate of glucosamine supplements can help optimize their formulation and efficacy for conditions like osteoarthritis.

Conclusion

Deuterated glucosamine is a promising tracer for elucidating the dynamics of the Hexosamine Biosynthetic Pathway. While direct studies are still emerging, the principles of stable isotope tracing and the established methodologies for other labeled forms of glucosamine provide a solid foundation for its application. By combining careful experimental design, robust analytical techniques, and sophisticated data analysis, researchers can leverage deuterated glucosamine to gain novel insights into cellular metabolism in health and disease, ultimately accelerating the development of new therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the Content of Glucosamine Preparations by Derivatizationgas Chromatography Method [yydbzz.com]

- 3. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

N-Acetyl-D-glucosamine-d3 as a Metabolic Tracer in the Hexosamine Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of N-Acetyl-D-glucosamine-d3 (GlcNAc-d3) in elucidating the dynamics of the Hexosamine Biosynthetic Pathway (HBP). As a stable isotope-labeled tracer, GlcNAc-d3 offers a powerful tool for quantifying metabolic flux, understanding the regulation of protein O-GlcNAcylation, and investigating its impact on cellular signaling pathways. This document details the underlying principles, experimental methodologies, and data interpretation associated with the use of GlcNAc-d3 in metabolic research.

Introduction to the Hexosamine Biosynthetic Pathway and O-GlcNAcylation

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of cellular glucose enters the HBP to produce its final product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[2] UDP-GlcNAc is the sole donor substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins.[3][4] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[3]

O-GlcNAcylation is a key cellular nutrient sensor; its levels fluctuate with nutrient availability and cellular stress.[4] It plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and cell cycle control.[3][5] Dysregulation of the HBP and O-GlcNAcylation has been implicated in the pathophysiology of several chronic diseases, including diabetes, cancer, and neurodegenerative disorders.[4][5]

The Role of this compound as a Metabolic Tracer

N-Acetyl-D-glucosamine (GlcNAc) can enter the HBP through a salvage pathway, bypassing the initial rate-limiting enzyme, GFAT.[1][6] It is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which then proceeds through the pathway to be converted into UDP-GlcNAc.[6]

This compound (GlcNAc-d3) is a stable isotope-labeled version of GlcNAc, where three hydrogen atoms on the acetyl group are replaced with deuterium (B1214612). When introduced to cells, GlcNAc-d3 is metabolized through the salvage pathway, leading to the formation of UDP-GlcNAc-d3. This labeled UDP-GlcNAc is then used by OGT to modify proteins, resulting in O-GlcNAc-d3-modified proteins.

The incorporation of the deuterium label allows for the differentiation and quantification of newly synthesized UDP-GlcNAc and subsequent O-GlcNAcylated proteins from the pre-existing unlabeled pool using mass spectrometry. This enables researchers to measure the flux through the GlcNAc salvage pathway and determine the turnover rates of O-GlcNAcylation on specific proteins.

Quantitative Analysis of HBP Flux and O-GlcNAcylation Dynamics

Table 1: Fractional Enrichment of UDP-GlcNAc Over Time

This table illustrates the expected fractional enrichment of the UDP-GlcNAc pool with the d3 label over a time course after the introduction of GlcNAc-d3.

| Time (hours) | Fractional Enrichment of UDP-GlcNAc-d3 (%) |

| 0 | 0 |

| 2 | 15.2 ± 2.1 |

| 4 | 28.9 ± 3.5 |

| 8 | 45.6 ± 4.2 |

| 12 | 58.3 ± 5.1 |

| 24 | 75.1 ± 6.3 |

Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.

Table 2: Turnover Rates of O-GlcNAcylation on Specific Proteins

This table presents hypothetical turnover rates of O-GlcNAcylation on various proteins, as would be determined by monitoring the incorporation of the d3 label over time.

| Protein | UniProt ID | O-GlcNAcylation Site | Half-life (hours) | Turnover Rate Constant (k) |

| Protein A | P01234 | Ser54 | 12.5 | 0.055 |

| Protein B | Q56789 | Thr121 | 24.1 | 0.029 |

| Protein C | P98765 | Ser288 | 8.7 | 0.080 |

| Protein D | A12345 | Thr45 | 36.4 | 0.019 |

Data are hypothetical and for illustrative purposes. Turnover rates can vary significantly between different proteins and specific modification sites.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for conducting a metabolic labeling study using GlcNAc-d3 to quantify HBP flux and O-GlcNAcylation dynamics.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) in appropriate growth medium and allow them to adhere and reach approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium (e.g., DMEM) with dialyzed fetal bovine serum and all necessary nutrients, except for unlabeled GlcNAc. Add this compound to the desired final concentration (typically in the range of 50-200 µM).

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the GlcNAc-d3 containing labeling medium.

-

Time Course Collection: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label. At each time point, harvest the cells.

Metabolite Extraction for UDP-GlcNAc Analysis

-

Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Drying: Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

Protein Extraction and Digestion for O-GlcNAc Proteomics

-

Harvesting: Wash the cells as described above.

-

Lysis: Lyse the cells in a buffer containing a protease and OGA inhibitor (e.g., PUGNAc or Thiamet-G). A common lysis buffer is RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).

-

Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

LC-MS/MS Analysis

For UDP-GlcNAc-d3 Quantification:

-

Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.[10]

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) operating in negative ion mode.

-

Data Acquisition: Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to monitor the m/z of unlabeled UDP-GlcNAc and UDP-GlcNAc-d3.

-

Data Analysis: Calculate the fractional enrichment by determining the ratio of the peak area of UDP-GlcNAc-d3 to the total peak area of UDP-GlcNAc (unlabeled + labeled).

For O-GlcNAc-d3 Peptide Analysis:

-

Enrichment of O-GlcNAc Peptides: Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary. This can be achieved using methods such as wheat germ agglutinin (WGA) affinity chromatography or chemoenzymatic labeling followed by affinity purification.[3][8]

-

Chromatography: Separate the peptides using a reversed-phase C18 column with a gradient of acetonitrile.

-

Mass Spectrometry: Analyze the peptides using a mass spectrometer capable of electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD). ETD is often preferred as it preserves the labile O-GlcNAc modification during fragmentation.

-

Data Acquisition: Perform data-dependent acquisition (DDA) to select precursor ions for fragmentation.

-

Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify O-GlcNAcylated peptides and their sites of modification. The software should be configured to search for the mass shift corresponding to the O-GlcNAc-d3 modification. Quantify the relative abundance of labeled and unlabeled peptides to determine turnover rates.

Signaling Pathways and Experimental Workflows

The Hexosamine Biosynthetic and Salvage Pathways

The following diagram illustrates the entry points of glucose and GlcNAc-d3 into the HBP.

Caption: The Hexosamine Biosynthetic and Salvage Pathways.

Experimental Workflow for GlcNAc-d3 Metabolic Labeling

This diagram outlines the typical workflow for a stable isotope tracing experiment using GlcNAc-d3.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hexosamine signaling pathway: deciphering the "O-GlcNAc code" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PXD002591 - A novel quantitative mass spectrometry platform for determining site-specific protein O-GlcNAcylation dynamics - OmicsDI [omicsdi.org]

- 8. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating Glycosylation Dynamics with N-Acetyl-D-glucosamine-d3

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, protein folding, and cell-cell communication.[1] Unlike static PTMs, many forms of glycosylation are highly dynamic, with glycan structures being added and removed in response to cellular stimuli and metabolic state.[2] O-linked β-N-acetylglucosamine (O-GlcNAc) is a particularly dynamic form of intracellular glycosylation, cycling on and off nuclear and cytoplasmic proteins on a timescale similar to phosphorylation.[3] Understanding the kinetics of this process—the rates of glycan addition, removal, and turnover—is essential for elucidating its regulatory roles in both health and disease, including cancer, diabetes, and neurodegeneration.[4]

This technical guide details the use of N-Acetyl-D-glucosamine-d3 (D3-GlcNAc), a stable isotope-labeled monosaccharide, as a powerful tool for quantitatively investigating the dynamics of glycosylation. Through metabolic labeling, D3-GlcNAc is incorporated into cellular glycoproteins, allowing researchers to track their synthesis and turnover rates using mass spectrometry. This approach provides a robust platform for measuring site-specific glycosylation kinetics on a proteome-wide scale.

Core Principle: Metabolic Labeling via the Hexosamine Biosynthetic Pathway

The foundation of this technique is metabolic labeling. Cells cultured in the presence of D3-GlcNAc will utilize it as a substrate for the Hexosamine Biosynthetic Pathway (HBP). The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy donor substrate for glycosylation: uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).

When D3-GlcNAc is supplied to cells, it enters the HBP's salvage pathway. It is phosphorylated, converted to UDP-D3-GlcNAc, and then used by O-GlcNAc Transferase (OGT) to modify serine and threonine residues on target proteins. The deuterium (B1214612) atoms on the N-acetyl group act as a stable isotope tag, increasing the mass of the glycan by 3 Daltons. This mass shift is readily detectable by high-resolution mass spectrometry, allowing for the differentiation and quantification of "old" (unlabeled) versus "newly synthesized" (d3-labeled) glycoproteins over time.

Experimental Design and Workflow

A typical experiment to measure glycosylation dynamics involves a pulse-chase or steady-state labeling strategy followed by quantitative mass spectrometry. The overall workflow consists of cell culture and labeling, protein extraction and digestion, enrichment of glycosylated peptides, and finally, LC-MS/MS analysis to determine the ratio of labeled to unlabeled species over time.

Detailed Experimental Protocols

The following protocols are adapted from established methods for measuring O-GlcNAc dynamics using ¹³C₆-glucose metabolic labeling and are directly applicable for use with D3-GlcNAc.[5]

Metabolic Labeling of Cultured Cells

This protocol describes a pulse-chase experiment where cells are switched from normal media to media containing the stable isotope label.

-

Cell Culture: Culture cells (e.g., HeLa) in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin until they reach approximately 80% confluency.

-

Starvation: Before labeling, wash cells twice with phosphate-buffered saline (PBS) and incubate in glucose-free DMEM for 1 hour to deplete intracellular pools of unlabeled metabolites.

-

Labeling (Pulse): Replace the starvation medium with glucose-free DMEM supplemented with D3-GlcNAc at a final concentration of 10-50 mM and dialyzed fetal bovine serum.

-

Time Course Harvest (Chase): Harvest cells at various time points after the addition of the label (e.g., 0, 2, 6, 12, 24, 48 hours). To harvest, wash cells with ice-cold PBS, scrape them into a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C. Store cell pellets at -80°C until further processing.

Protein Digestion and O-GlcNAc Peptide Enrichment

Enrichment is crucial for detecting low-abundance O-GlcNAcylated peptides.[5]

-

Lysis and Digestion:

-

Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and clarify by centrifugation at 20,000 x g for 15 minutes.

-

Determine protein concentration using a BCA assay.

-

Reduce proteins with 10 mM DTT for 1 hour at 37°C, then alkylate with 20 mM iodoacetamide (B48618) for 45 minutes in the dark.

-

Dilute the urea concentration to below 2 M with 50 mM Tris-HCl and digest with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Acidify the digest with formic acid to a final concentration of 1% and desalt using a C18 solid-phase extraction (SPE) column.

-

-

O-GlcNAc Peptide Enrichment:

-

A highly effective method for enrichment uses phenylboronic acid (PBA) solid-phase extraction, which specifically binds to the diol groups on the GlcNAc moiety.[5]

-

Dissolve the desalted peptides in anhydrous DMSO.

-

Load the peptide solution onto a pre-equilibrated PBA column.

-

Incubate for 2 hours at 37°C to allow for binding.

-

Wash the column extensively with DMSO followed by methanol (B129727) to remove non-glycosylated peptides.

-

Elute the O-GlcNAc peptides with an acidic solution (e.g., 1% formic acid).

-

Dry the eluted peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis

-

Instrumentation: Analyze the enriched peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

-

LC Separation: Resuspend peptides in 0.1% formic acid and load onto a C18 analytical column. Elute peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.

-

MS Acquisition:

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

-

Acquire full MS scans (MS1) in the Orbitrap at high resolution (e.g., 120,000).

-

Select the top 10-20 most intense precursor ions for fragmentation.

-

Fragment precursor ions using Higher-energy Collisional Dissociation (HCD). The labile nature of the O-GlcNAc modification under HCD results in a characteristic neutral loss and the production of an oxonium reporter ion (m/z 204.09 for unlabeled, m/z 207.11 for D3-labeled), which can be used to trigger further fragmentation methods like Electron Transfer Dissociation (ETD) for site localization.[1]

-

Acquire fragment ion scans (MS2) in the Orbitrap.

-

Data Analysis and Presentation

The turnover rate of O-GlcNAcylation is determined by tracking the incorporation of the D3-GlcNAc label over time. The fraction of the newly synthesized (heavy, labeled) glycopeptide is calculated at each time point by dividing the intensity of the heavy peptide by the sum of the intensities of the heavy and light (unlabeled) peptides.

Turnover Rate Calculation: The data are fitted to a first-order kinetic model: Fraction Heavy (t) = 1 - e^(-kt) Where:

-

t is time

-

k is the turnover rate constant

The half-life (t½) of the modification can then be calculated as: t½ = ln(2) / k

Quantitative Data Summary

| Protein | UniProt ID | Site | Peptide Sequence | Turnover Rate (k, h⁻¹) | Half-life (t½, h) |

| Host cell factor 1 | P51610 | S1830 | LQAQVQ(glc)SGLPPTK | 0.057 | 12.2 |

| O-GlcNAc transferase | O15294 | S31 | V(glc)SAPPDSAAPASR | 0.039 | 17.8 |

| Nucleoporin p62 | P37198 | T265 | G(glc)TTEKK | 0.021 | 33.0 |

| Vimentin | P08670 | S39 | YQEL(glc)S(ph)VRSLE | 0.048 | 14.4 |

| Vimentin | P08670 | S47 | SLPLPNF(glc)S(ph)SLNL | 0.041 | 16.9 |

| Vimentin | P08670 | S51 | SLPLPNFS(ph)(glc)SLNL | 0.041 | 16.9 |

| Lamin-B1 | P20700 | S303 | G(glc)SFSGSAC(cam)R | 0.033 | 21.0 |

| Tenascin | P24821 | S1657 | VAPAP(glc)S(ph)PAPSTK | 0.046 | 15.1 |

| Tenascin | P24821 | S2052 | G(glc)SPATPATR | 0.051 | 13.6 |

| Myosin-9 | P35579 | T108 | V(glc)TAPAGGAK | 0.038 | 18.2 |

| DNA topoisomerase 2-alpha | P11388 | S1136 | F(glc)S(ph)EENTPR | 0.063 | 11.0 |

| Filamin-A | P21333 | S2152 | S(glc)SGP(ph)S(ph)GAGLG | 0.052 | 13.3 |

| Poly(A)-binding protein 2 | P26368 | S483 | G(glc)SGFGFVNFK | 0.044 | 15.8 |

| Macrophage-capping protein | P40128 | S3 | M(glc)SGVAVASDEK | 0.061 | 11.4 |

| Data adapted from Wang et al., Mol. Cell. Proteomics, 2014.[5] | |||||

| (glc) indicates O-GlcNAc modification; (ph) indicates phosphorylation; (cam) indicates carbamidomethylation. |

Visualization of Regulated Signaling Pathways

The dynamic nature of O-GlcNAcylation is critical for the regulation of numerous signaling pathways. D3-GlcNAc labeling can be used to probe how the kinetics of this modification change in response to pathway activation.

Insulin (B600854) Signaling Pathway

O-GlcNAcylation plays a key role in insulin resistance. Increased flux through the HBP can lead to the O-GlcNAcylation of key signaling intermediates like IRS1 and Akt, which can impair their phosphorylation and downstream signaling.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and immunity. O-GlcNAcylation of the p65 subunit of NF-κB can promote its nuclear translocation and transcriptional activity by interfering with its binding to the inhibitor IκBα.

Conclusion

The use of this compound for metabolic labeling offers a precise and powerful method to dissect the complex dynamics of protein glycosylation. By enabling the measurement of site-specific turnover rates, this technique provides invaluable insights into how the O-GlcNAc modification responds to cellular signals and contributes to the regulation of diverse biological processes. The combination of stable isotope labeling with advanced mass spectrometry and robust enrichment strategies equips researchers and drug development professionals with the tools needed to explore the functional roles of dynamic glycosylation in cellular physiology and disease.

References

- 1. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. athenaes.com [athenaes.com]

- 4. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-D-glucosamine-d3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on Preliminary Studies and Applications

N-Acetyl-D-glucosamine-d3 (GlcNAc-d3) is a stable isotope-labeled derivative of N-Acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide involved in a multitude of biological processes. This deuterated analog serves as a powerful tool in biomedical research and pharmaceutical development, primarily enabling precise and accurate quantification of its unlabeled counterpart in complex biological matrices. This technical guide provides an in-depth overview of the preliminary studies and methodologies centered around the application of GlcNAc-d3, with a focus on its use as an internal standard in mass spectrometry-based bioanalysis and its potential in metabolic tracing studies.

Core Applications of this compound

The primary application of this compound is as an internal standard for quantitative analysis of GlcNAc by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Beyond its role as an internal standard, GlcNAc-d3 holds potential for use in metabolic labeling and flux analysis studies. By introducing GlcNAc-d3 into cellular or animal models, researchers can trace its incorporation into various metabolic pathways, such as the hexosamine biosynthetic pathway, and its subsequent integration into glycoconjugates like glycoproteins and glycosaminoglycans.

Quantitative Analysis of N-Acetylglucosamine using Isotope Dilution Mass Spectrometry

A robust and sensitive method for the quantification of N-acetylglucosamine in human plasma has been developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[1] While the original study utilized ¹³C₆-N-acetylglucosamine, the principles and experimental parameters are directly applicable to the use of this compound.

Experimental Protocol: Quantification of N-Acetylglucosamine in Human Plasma

1. Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).

-

Precipitate proteins by adding 400 µL of acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

Column: Hypersil Silica column (150mm x 2mm, 5µm)[1]

-